molecular formula C14H18FNO2S B6502924 2-[(4-fluorophenyl)sulfanyl]-N-(3-hydroxycyclohexyl)acetamide CAS No. 1396876-07-5

2-[(4-fluorophenyl)sulfanyl]-N-(3-hydroxycyclohexyl)acetamide

Cat. No. B6502924
CAS RN: 1396876-07-5
M. Wt: 283.36 g/mol
InChI Key: IPQUGXVZNIMEOY-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-N-(3-hydroxycyclohexyl)acetamide, also known as 2-FSA, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless solid compound with a molecular weight of 306.35 g/mol and a melting point of 79-81°C. 2-FSA is a fluorinated analogue of the widely used compound N-acetylcysteine (NAC). It is an important tool for studying the structure and function of proteins, enzymes, and other biological molecules.

Mechanism of Action

2-[(4-fluorophenyl)sulfanyl]-N-(3-hydroxycyclohexyl)acetamide acts as a reversible inhibitor of the enzyme cysteine protease cathepsin B. It binds to the active site of the enzyme and blocks the cleavage of proteins. It also binds to the active site of other cysteine-rich proteins, such as cytochrome c oxidase, and blocks the transfer of electrons.
Biochemical and Physiological Effects
2-[(4-fluorophenyl)sulfanyl]-N-(3-hydroxycyclohexyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cysteine protease cathepsin B, which is involved in the breakdown of proteins. It has also been shown to inhibit the activity of cytochrome c oxidase, which is involved in the transfer of electrons in the electron transport chain. Additionally, it has been shown to inhibit the activity of tRNA synthetase, which is involved in the production of tRNA molecules.

Advantages and Limitations for Lab Experiments

2-[(4-fluorophenyl)sulfanyl]-N-(3-hydroxycyclohexyl)acetamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of cysteine protease cathepsin B, which makes it an ideal tool for studying the structure and function of proteins and enzymes. Additionally, it is a relatively stable compound, which makes it easy to store and use. However, it is also a relatively expensive compound, which can limit its use in some laboratory experiments.

Future Directions

There are several potential future directions for the use of 2-[(4-fluorophenyl)sulfanyl]-N-(3-hydroxycyclohexyl)acetamide in scientific research. It could be used to study the structure and function of other cysteine-rich proteins, such as the cytochrome c oxidase system. Additionally, it could be used to study the mechanism of action of other enzymes, such as the cysteine protease cathepsin D. It could also be used to study the structure and function of other biological molecules, such as splicing factors and tRNA synthetases. Finally, it could be used to study the effects of environmental toxins on proteins and enzymes.

Synthesis Methods

2-[(4-fluorophenyl)sulfanyl]-N-(3-hydroxycyclohexyl)acetamide is most commonly synthesized through a three-step reaction starting with 4-fluorobenzaldehyde. In the first step, 4-fluorobenzaldehyde is reacted with thiourea to form the N-acetylcysteine thiourea adduct. In the second step, the adduct is reacted with 3-hydroxycyclohexanone to form the thioester intermediate. Finally, in the third step, the thioester intermediate is reacted with sodium hydroxide to form 2-[(4-fluorophenyl)sulfanyl]-N-(3-hydroxycyclohexyl)acetamide.

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-N-(3-hydroxycyclohexyl)acetamide is widely used in scientific research for studying the structure and function of proteins, enzymes, and other biological molecules. It has been used to study the structure of cysteine-rich proteins, such as the cytochrome c oxidase system, and to study the mechanism of action of enzymes, such as the cysteine protease cathepsin B. It has also been used to study the structure and function of other biological molecules, such as the tRNA synthetase enzyme and the splicing factor U2AF.

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(3-hydroxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2S/c15-10-4-6-13(7-5-10)19-9-14(18)16-11-2-1-3-12(17)8-11/h4-7,11-12,17H,1-3,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQUGXVZNIMEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorophenyl)thio)-N-(3-hydroxycyclohexyl)acetamide

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